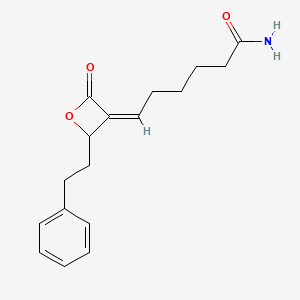
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Description
KC02 is an inactive control probe for KC01, the potent inhibitor of ABHD16A, a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines in mammalian systems. KC02 demonstrates IC50 values greater 10 µM against human and mouse ABHD16A.
Properties
IUPAC Name |
(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBNJBEHUJLPT-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the KC02-44D cell line and what is its significance in research?
A1: KC02-44D is an immortalized human endometrial stromal cell line. [] Endometrial stromal cells are crucial for the establishment and maintenance of pregnancy. This cell line serves as a valuable tool for studying various aspects of endometrial biology, such as decidualization, response to inflammatory stimuli, and the impact of environmental factors like cigarette smoke. [, ]
Q2: How does the KC02-44D cell line respond to cigarette smoke extract (CSE)?
A2: Studies using KC02-44D cells have shown that CSE exposure leads to increased reactive oxygen species levels and activation of Hypoxia-inducible factor (HIF)-1α. [] This activation, even under non-hypoxic conditions, suggests that CSE induces cellular stress and may contribute to endometrial remodeling. []
Q3: What role does Interleukin 17A (IL17A) play in KC02-44D cell function during decidualization?
A3: Research indicates that IL17A, potentially secreted by immune cells within the uterus, influences the function of endometrial stromal cells, including the KC02-44D cell line. [] Specifically, IL17A stimulation during decidualization was found to suppress Insulin-like growth factor binding protein 1 (IGFBP1), a key marker of decidualization. [] This suggests a potential role for IL17A in regulating implantation and fetal growth. []
Q4: How is the transcription factor Forkhead box protein O1 (FOXO1) involved in the IL17A-mediated suppression of IGFBP1 in KC02-44D cells?
A4: Experiments using KC02-44D cells have demonstrated that IL17A stimulation during decidualization causes FOXO1 to translocate from the nucleus to the cytoplasm. [] This translocation is thought to be mediated by IkB kinase alpha-induced phosphorylation of FOXO1. [] The cytoplasmic localization of FOXO1 likely contributes to the observed suppression of IGFBP1. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
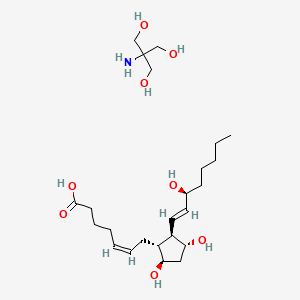
![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
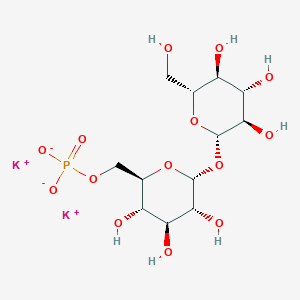
![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
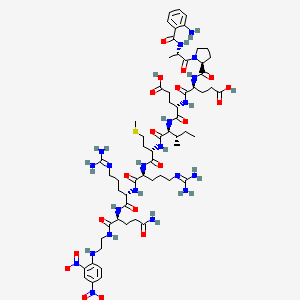
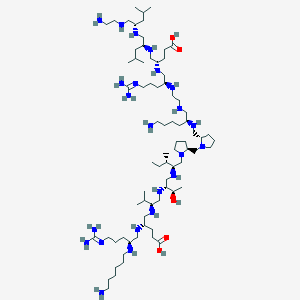
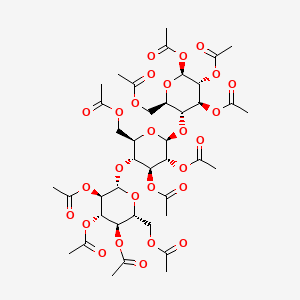
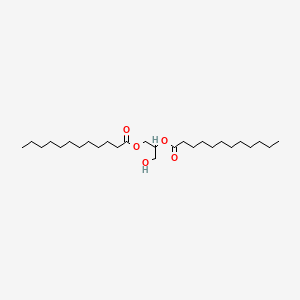
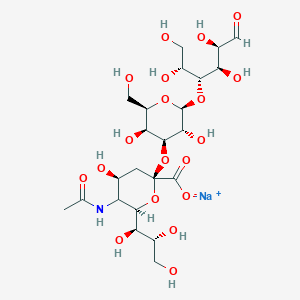
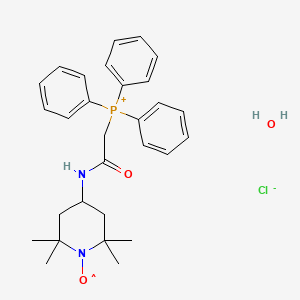
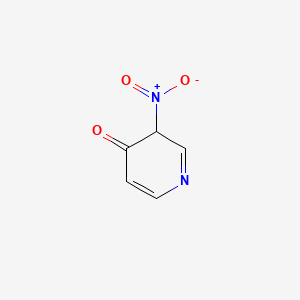
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)
